Valylhistidylleucylthreonylproline

説明

科学的研究の応用

Improved Glucose Tolerance and Insulin Secretion

Research has shown that inhibitors of dipeptidyl peptidase IV (DPP IV), like valine-pyrrolidide, enhance the levels of glucagon-like peptide-1 (GLP-1) which improves glucose tolerance and insulin secretion in mice. This suggests a potential application in treating glucose intolerance and type 2 diabetes (Ahrén et al., 2000).

Potentiation of Insulinotropic Effects

Another study demonstrated that DPP IV inhibition potentiates the insulinotropic effect of GLP-1 in anesthetized pigs. The inhibition of DPP IV with valine-pyrrolidide increased the intact GLP-1 levels, suggesting the viability of this approach for diabetes management (Deacon et al., 1998).

Interaction with Glucose and Peptides

A study focused on the reaction of Valylhistidine with glucose, resulting in glucosylvalylhistidine. This reaction has implications for understanding the interactions between peptides and glucose, relevant in the context of diabetes and protein glycation (Dixon, 1972).

Enhancements in Pancreatic Function

The enzyme-resistant analog, (Val8)GLP-1, showed significant improvements in glucose tolerance and pancreatic β-cell function in obese-diabetic mice. This suggests potential therapeutic applications for diabetes treatment (Green et al., 2006).

Improvement in Metabolic Functions

Valine-pyrrolidide, a DPP IV inhibitor, led to potentiated insulin secretion mediated by increased endogenous GLP-1 action, improving glucose tolerance in diabetic mice. This indicates its potential in early-stage diabetes treatment (Nagakura et al., 2003).

Impact on Lipid Metabolism

A study on pigs fed with protein-restricted diets showed that a mixture of valine and isoleucine influenced nitrogen balance and lipid metabolism. This research can inform nutritional strategies and metabolic health interventions (Goodarzi et al., 2023).

Cardioprotective Effects

GLP-1, stimulated by valine pyrrolidide, showed protection against myocardial injury in rat hearts. This finding opens up possibilities for new therapeutic approaches for heart diseases (Bose et al., 2005).

作用機序

- Cellular Transporters : Acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). MCT1, with its ubiquitous tissue expression, facilitates the uptake and distribution of N-acetyl-l-leucine .

- Metabolic Pathways : VHTP enters metabolic pathways, and its effects are likely mediated via its metabolic products. These pathways play a crucial role in cellular signaling and metabolic processes, such as mTOR activation .

Mode of Action

Upon acetylation, VHTP’s interaction with transporters shifts its cellular uptake mechanism. By bypassing LAT1 (the rate-limiting step in leucine-mediated signaling), MCT1 efficiently transports N-acetyl-l-leucine. This alteration in uptake influences downstream cellular processes .

Biochemical Pathways

VHTP affects various pathways, including those related to amino acid metabolism, energy production, and cellular signaling. Its impact on mTOR, a central regulator of cell growth and metabolism, underscores its significance .

Pharmacokinetics

- Bioavailability : The conversion of leucine into an anion through acetylation enhances VHTP’s bioavailability, allowing it to reach target tissues effectively .

Result of Action

At the molecular and cellular levels, VHTP’s action influences protein synthesis, energy homeostasis, and cell growth. Its effects on mTOR and other signaling pathways contribute to its therapeutic potential .

Action Environment

Environmental factors, such as tissue-specific transporters and metabolic enzymes, impact VHTP’s efficacy and stability. Understanding these contextual nuances is crucial for optimizing its use as a potential drug .

特性

IUPAC Name |

1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N7O7/c1-13(2)9-17(23(36)32-21(15(5)34)25(38)33-8-6-7-19(33)26(39)40)30-22(35)18(10-16-11-28-12-29-16)31-24(37)20(27)14(3)4/h11-15,17-21,34H,6-10,27H2,1-5H3,(H,28,29)(H,30,35)(H,31,37)(H,32,36)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCSDJAWFOZAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626900 | |

| Record name | Valylhistidylleucylthreonylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valylhistidylleucylthreonylproline | |

CAS RN |

93913-38-3 | |

| Record name | Valylhistidylleucylthreonylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

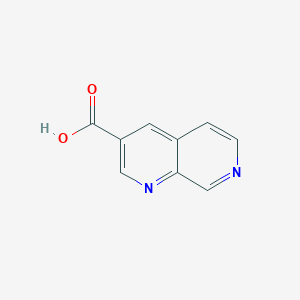

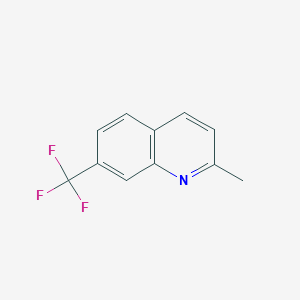

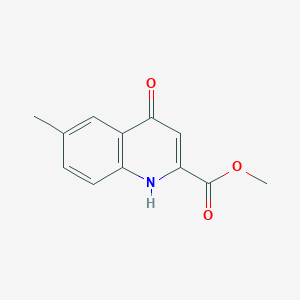

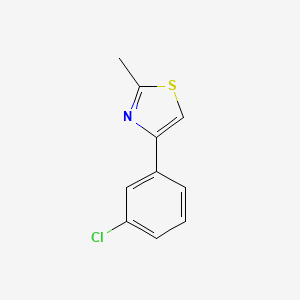

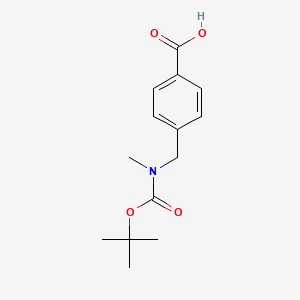

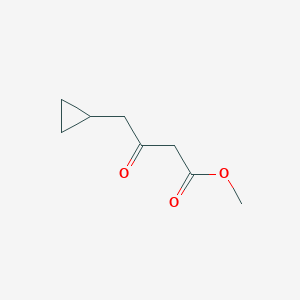

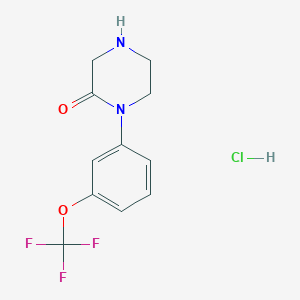

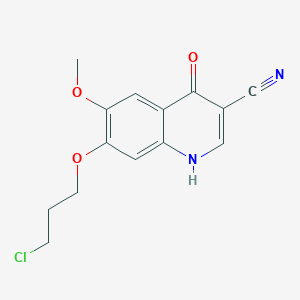

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)

![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)

![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)